1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride
Description
1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride is a complex organic compound that features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Properties
IUPAC Name |
1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O.ClH/c1-13(28)14-5-4-6-16(11-14)25-22-18-7-2-3-8-20(18)26-21(27-22)17-10-9-15(23)12-19(17)24;/h2-12H,1H3,(H,25,26,27);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQCTJEYNYNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the 2-(2,4-dichlorophenyl) group. The final step involves the formation of the ethanone moiety and the addition of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include aniline derivatives, chlorinating agents, and various solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride can be compared with other quinazoline derivatives, such as:
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which may confer distinct biological activities and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
